molecular formula C13H15NO2 B13625914 3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid

3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid

Cat. No.: B13625914
M. Wt: 217.26 g/mol
InChI Key: CMSJJGMUOBQMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a benzoic acid derivative featuring a methyl substituent at the 3-position and a 2-methylbut-3-yn-2-yl amino group at the 4-position. This compound’s structure combines a carboxylic acid moiety with a propargylamine-derived side chain, which may confer unique physicochemical and reactivity properties.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-methyl-4-(2-methylbut-3-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-7-6-10(12(15)16)8-9(11)2/h1,6-8,14H,2-4H3,(H,15,16)

InChI Key

CMSJJGMUOBQMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(C)(C)C#C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves several steps. One common method includes the reaction of 3-methylbenzoic acid with 2-methylbut-3-yn-2-amine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

  • Methyl 4-butyramido-3-methylbenzoate : A methyl ester derivative with a butyramido group at the 4-position, enhancing lipophilicity compared to the carboxylic acid .
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid: Incorporates a triazine core, which enhances hydrogen-bonding capacity and thermal stability (m.p. 217.5–220°C) .
Table 1: Key Structural and Physical Properties
Compound Name Functional Groups Melting Point (°C) Key Features
3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid Carboxylic acid, propargylamine Not reported Potential for click chemistry applications
Methyl 4-butyramido-3-methylbenzoate Ester, butyramido Not reported Enhanced lipophilicity
4-(3-Methyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl) diazenyl benzene-1,3-diamine Diazenyl, thiazole, pyrazole 210 Chromophore for dyes
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine, methoxy, formyl 217.5–220 High thermal stability

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound likely increases water solubility compared to ester derivatives (e.g., ), though the hydrophobic propargylamine group may counterbalance this effect.
  • Thermal Stability : The triazine analog’s high melting point (217.5–220°C ) suggests that rigid aromatic cores enhance stability. The target compound’s alkyne group may reduce thermal resilience relative to triazine systems.

Biological Activity

3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid, a compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of approximately 217.26 g/mol, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a methyl group and an amino group linked to a propargyl alcohol. Its structural complexity allows for diverse reactivity, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
Purity98%
CAS Number1339051-57-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound's mechanism may involve the inhibition of specific enzymes or receptors in microbial cells, leading to disrupted metabolic processes.

A study demonstrated that the compound showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it exhibited an MIC of 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

In the realm of cancer research, this compound has been investigated for its ability to inhibit cancer cell proliferation. The compound's interaction with specific proteins involved in cell cycle regulation has been documented.

The proposed mechanism involves the modulation of pathways related to cell growth and apoptosis. In vitro studies have shown that treatment with this compound leads to increased apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Case Study: Inhibition of HSET (KIFC1)

A notable study highlighted the compound's ability to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. The inhibition led to multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells. This effect was observed at micromolar concentrations, showcasing the compound's potential as a targeted anticancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure HighlightsUnique Features
4-Amino benzoic acidAmino group on benzoic acidSimpler structure without alkyne
4-Methoxy benzoic acidMethoxy group instead of aminoDifferent electronic properties
3-Nitro benzoic acidNitro group on benzoic acidStronger electron-withdrawing effect

The presence of both an alkynyl moiety and an amino group in this compound may confer distinct biological activities not present in simpler analogs, enhancing its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.